

# WOBE437 in Multiple Sclerosis Models: A Technical Guide

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## Compound of Interest

Compound Name: **WOBE437**  
Cat. No.: **B2570890**

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This technical guide provides an in-depth overview of the preclinical research on **WOBE437**, a selective endocannabinoid reuptake inhibitor (SERI), in the context of multiple sclerosis (MS). The data and protocols presented are derived from the pivotal study by Reynoso-Moreno et al. (2021), which investigated the therapeutic potential of **WOBE437** in the experimental autoimmune encephalomyelitis (EAE) mouse model, a well-established animal model of MS.

## Core Findings and Data Presentation

**WOBE437** has demonstrated significant efficacy in ameliorating disease severity in the EAE model. Its mechanism of action is centered on the modulation of the endocannabinoid system (ECS), leading to increased levels of the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG). This, in turn, influences the neuroinflammatory cascade characteristic of MS.

## Table 1: Effect of WOBE437 on Clinical Score in EAE Mice

Treatment Group	Mean Peak Clinical Score	Area Under the Curve (AUC)
Vehicle	$3.5 \pm 0.5$	$45.2 \pm 8.1$
WOBE437 (10 mg/kg)	$2.5 \pm 0.7$	$28.7 \pm 10.2$

\*p < 0.05 compared to vehicle. Data are presented as mean ± SD.

**Table 2: Endocannabinoid Levels in the Central Nervous System of EAE Mice Following WOBE437 Treatment**

Tissue	Analyte	Vehicle (pmol/g or pmol/mL)	WOBE437 (10 mg/kg) (pmol/g or pmol/mL)	% Increase
At Peak of Disease				
Cerebellum	AEA	1.8 ± 0.4	2.7 ± 0.6	50%
Cerebellum	2-AG	25.1 ± 5.2	37.4 ± 8.1	49%
Chronic/Remission Stage				
Brain	AEA	2.1 ± 0.5	2.9 ± 0.7	38%
Brain	2-AG	30.2 ± 6.1	40.1 ± 7.9	33%
Cerebellum	AEA	2.0 ± 0.4	2.6 ± 0.5	30%
Cerebellum	2-AG	28.9 ± 5.8	37.6 ± 7.5	30%
Plasma	2-AG	15.4 ± 3.1	18.9 ± 4.2*	23%

\*p < 0.05 compared to vehicle. Data are presented as mean ± SD.

**Table 3: Effect of WOBE437 on CNS-Infiltrating Immune Cells in EAE Mice**

Cell Population	Brain (cells/mL) - Vehicle	Brain (cells/mL) - WOBE437 (10 mg/kg)	% Reduction
CD45high	32,300 ± 6,500	14,600 ± 3,100	55%
CD4+IFNy+IL-17+	8,400 ± 1,700	4,200 ± 900	50%
CD8+IFNy+IL-17+	5,200 ± 1,100	1,500 ± 400*	71%

\* $p < 0.05$  compared to vehicle. Data are presented as mean  $\pm$  SD.

## Experimental Protocols

The following are detailed methodologies for the key experiments cited in the research on **WOBE437** in the EAE mouse model.

### Experimental Autoimmune Encephalomyelitis (EAE) Induction

- Animal Model: Female C57BL/6J mice, 8 weeks old.
- Induction: Active EAE is induced by subcutaneous immunization with 200  $\mu$ g of myelin oligodendrocyte glycoprotein peptide (MOG 35-55) emulsified in Complete Freund's Adjuvant (CFA) containing 4 mg/mL *Mycobacterium tuberculosis*. On the same day and 48 hours later, mice receive an intraperitoneal injection of 200 ng of pertussis toxin.
- Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a scale of 0 to 5:
  - 0: No clinical signs
  - 1: Limp tail
  - 2: Hind limb weakness
  - 3: Complete hind limb paralysis
  - 4: Hind limb paralysis and forelimb weakness
  - 5: Moribund or dead

### WOBE437 Administration

- Formulation: **WOBE437** is dissolved in dimethyl sulfoxide (DMSO).
- Dosage and Administration: **WOBE437** (10 mg/kg) or vehicle (DMSO) is administered daily via intraperitoneal (i.p.) injection for 20 days, starting at the onset of clinical symptoms.[1][2]

[\[3\]](#)[\[4\]](#)

## Quantification of Endocannabinoids by LC-MS/MS

- Sample Collection: Brain, cerebellum, lumbar spinal cord, and plasma are collected at the peak of the disease and at the end of the treatment period.
- Extraction: Tissues are homogenized and lipids are extracted using a modified Bligh and Dyer method with a solvent system of chloroform:methanol:water.
- Analysis: Endocannabinoid levels (AEA and 2-AG) are quantified using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[\[1\]](#)

## Flow Cytometry Analysis of CNS-Infiltrating Immune Cells

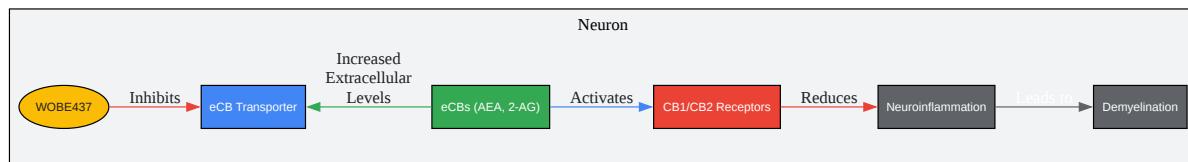
- Cell Isolation: Brain and spinal cord tissues are harvested, and mononuclear cells are isolated by density gradient centrifugation using Percoll.
- Staining: Isolated cells are stained with fluorescently labeled antibodies against various cell surface markers (e.g., CD45, CD4, CD8) and intracellular cytokines (e.g., IFN- $\gamma$ , IL-17) after stimulation with phorbol 12-myristate 13-acetate (PMA) and ionomycin in the presence of a protein transport inhibitor.
- Analysis: Stained cells are analyzed using a flow cytometer to quantify the different immune cell populations.

## Straub Test for Spasticity

- Procedure: The Straub tail reaction, an indicator of muscle rigidity, is induced by a subcutaneous injection of morphine (40 mg/kg).
- **WOBE437 Administration:** **WOBE437** (10 mg/kg, i.p.) is administered 60 minutes before the morphine injection.[\[1\]](#)
- Scoring: The degree of tail elevation is scored at different time points after morphine administration to assess muscle relaxation.[\[1\]](#)

# Visualizations

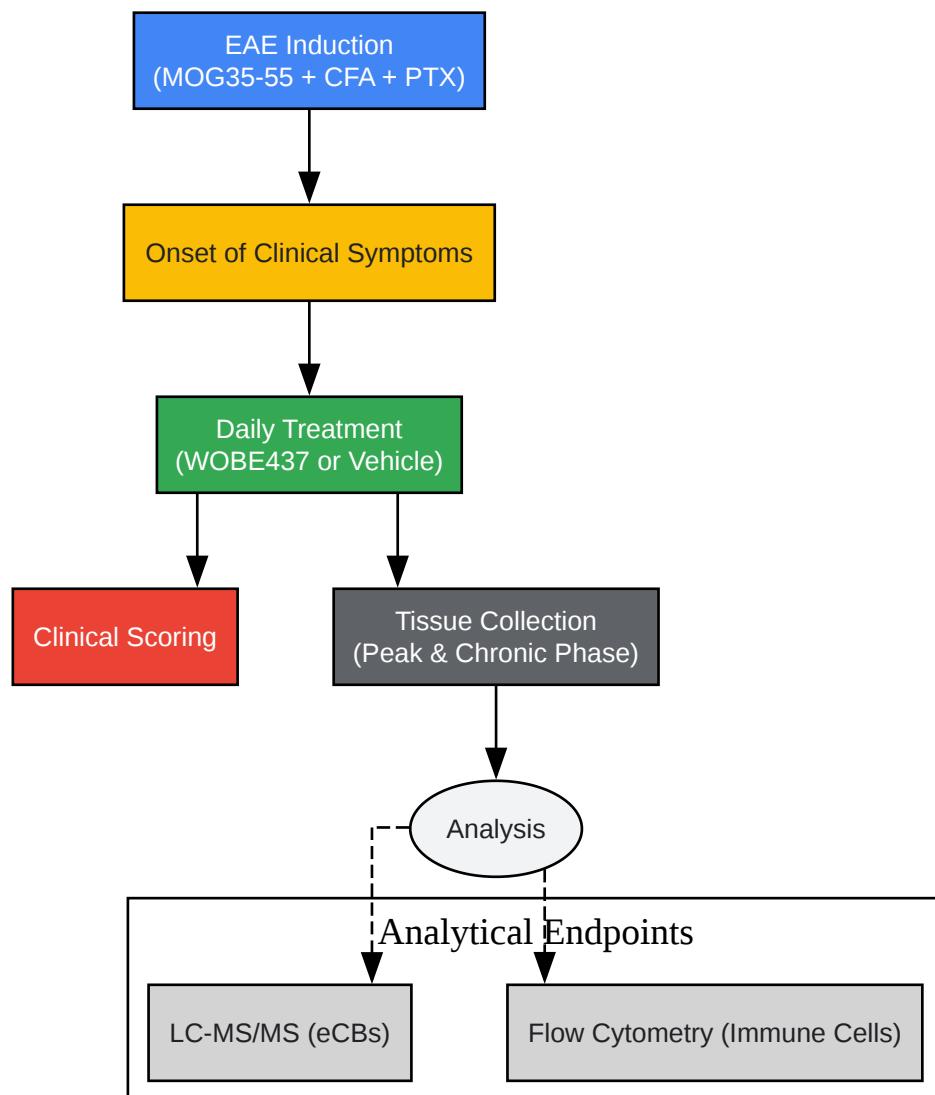
## Signaling Pathway of WOBE437



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Caption: Proposed mechanism of action for **WOBE437** in MS models.

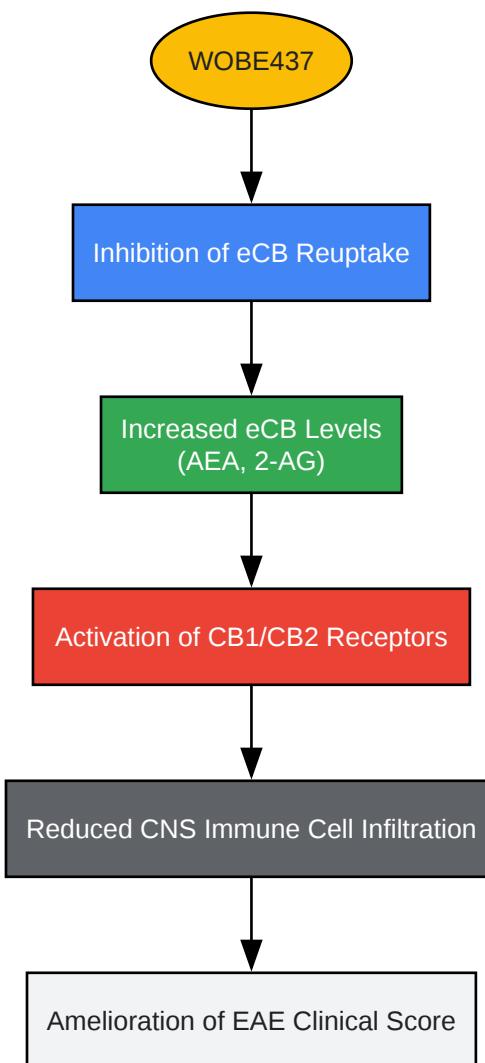
## Experimental Workflow for EAE Study



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Caption: Experimental workflow for the **WOBE437** EAE mouse model study.

## Logical Relationship of WOBE437's Effects



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Caption: Logical cascade of **WOBE437**'s effects in the EAE model.

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## References

- 1. Selective Endocannabinoid Reuptake Inhibitor WOBE437 Reduces Disease Progression in a Mouse Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

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